8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) |
InChI Key |
SGANSTIMXCILJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group at position 6 participates in classic acid-driven reactions, including esterification, amidation, and decarboxylation. These reactions are pivotal for modifying solubility, bioavailability, and target specificity in drug design.
Key Reactions:
The carboxylate intermediate also serves as a nucleophile in SN<sub>2</sub> reactions with alkyl halides, forming ether-linked derivatives.
Chlorine Atom Reactivity
The electron-withdrawing chlorine atom at position 8 facilitates nucleophilic aromatic substitution (NAS) under mild conditions, enabling structural diversification.
Key Reactions:
The chlorine atom’s reactivity is enhanced by the electron-deficient triazole-pyridine system, enabling substitutions without requiring harsh conditions .
Triazole Ring Reactivity
The triazole ring undergoes alkylation, cycloaddition, and coordination chemistry, contributing to its versatility in medicinal chemistry.
Key Reactions:
The triazole’s π-deficient nature promotes interactions with biological targets, such as kinases and bacterial virulence factors .
Stability and Degradation Pathways
The compound exhibits thermal stability up to 220°C but degrades under prolonged UV exposure or strong acidic/basic conditions:
These degradation profiles inform storage and handling protocols .
Comparative Reactivity with Structural Analogs
The chlorine and carboxylic acid groups synergistically enhance reactivity compared to simpler triazolopyridines:
| Compound | Key Features | Reactivity Notes |
|---|---|---|
| 8-Hydroxy analog | –OH instead of –Cl | Lower thermal stability; prone to oxidation |
| Parent triazolopyridine | No substituents | Minimal NAS activity; limited derivatization |
The chlorine-carboxylic acid combination enables simultaneous functionalization at C6 and C8, a unique advantage for multi-target drug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . This suggests potential utility in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema in animal models treated with this compound, indicating its potential for treating inflammatory conditions .
Anticancer Properties
This compound has been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Herbicidal Activity
In agricultural science, the compound has shown promise as a herbicide. Field trials indicated that it can effectively reduce weed populations while enhancing crop yields. This dual action supports its application in sustainable agricultural practices .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been shown to influence plant growth parameters positively by modulating hormonal pathways within plants .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials with specific properties. Its derivatives have been utilized in creating advanced polymers and nanomaterials with enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Positional Isomerism
Positional Isomers
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159831-32-9):
- Differs in the positions of the chlorine (position 6) and carboxylic acid (position 3).
- Molecular weight: 197.58 (same as the target compound), but altered electronic distribution due to substituent positions .
- Reduced planarity may affect binding to biological targets compared to the 8-chloro-6-carboxylic acid isomer.
Functional Group Modifications
- 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 112811-65-1):
- 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1334487-94-3): Features a fluorophenyl group at position 3. Molecular weight: 257.22.
Multi-Substituted Derivatives
- 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 338795-19-0): Combines chloro (position 8), trifluoromethyl (position 6), and 4-chlorophenyl (position 3) groups. Molecular weight: 333.58.
Physicochemical Properties
Key Findings and Implications
Functional Groups : Trifluoromethyl and fluorophenyl substituents enhance lipophilicity and metabolic resistance, making them favorable for CNS-targeting drugs .
Multi-Substitution : Compounds with combined chloro, trifluoromethyl, and aryl groups (e.g., CAS 338795-19-0) demonstrate synergistic effects on potency and selectivity .
Biological Activity
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No: 856343-37-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- Purity : >95%
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of triazolo compounds possess significant antimicrobial properties. For instance:
- Chlamydia : Compounds based on triazoles have been identified as selective agents against Chlamydia species, indicating a potential for developing new treatments against this pathogen .
- Bacterial Inhibition : The compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its utility in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested : It has been evaluated against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups tends to decrease activity.
- Substituents : The introduction of specific substituents can enhance the compound's efficacy against cancer cells .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?
The synthesis typically involves multi-step heterocyclic annulation. One method starts with a substituted pyridine derivative, such as (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone, which undergoes condensation with ethyl 4-bromo-3-methylbut-2-enoate in dimethylformamide (DMF) using potassium carbonate as a base. After refluxing, the product is purified via column chromatography (hexane/ethyl acetate) to yield the triazolopyridine core. Subsequent chlorination at the 8-position and carboxylation at the 6-position are achieved using POCl₃ and carbonylation agents, respectively . Alternative routes involve cyclization of amino-substituted pyridines with triazole precursors under acidic conditions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., carboxylate group twisted at 55.6° from the triazolopyridine plane) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; downfield signals for NH protons (~δ 12 ppm) in DMSO-d₆ indicate hydrogen-bonding interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₇H₄ClN₄O₂; theoretical 218.02 g/mol) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for developing kinase inhibitors (e.g., EGFR-TK) and antimicrobial agents. The carboxylic acid moiety enables conjugation with bioactive molecules, while the chloro group enhances lipophilicity and target binding. Derivatives have shown activity against cancer cell lines (IC₅₀ ~1–10 µM) and bacterial pathogens (MIC 2–8 µg/mL) .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data are limited, general triazolopyridine precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at 2–8°C in airtight containers to prevent degradation .
- Avoid inhalation; work in a fume hood during synthesis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
Yield optimization requires screening catalysts (e.g., Pd/Cu for cross-coupling) and solvents (DMF vs. toluene). For example:
- Palladium-catalyzed carbonylation : Increases carboxylation efficiency (yield from 60% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes .
- DoE (Design of Experiments) : Varies temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity to identify optimal parameters .
Q. How should discrepancies in reported biological activities across studies be addressed?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Purity differences : HPLC purity ≥95% is critical; impurities (e.g., unreacted chloro intermediates) can skew results .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) .
- Structural analogs : Compare with derivatives (e.g., 6-methyl or 8-fluoro variants) to isolate electronic effects .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The C-6 carboxyl group is reactive toward amide coupling (e.g., with primary amines) .
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR-TK) to guide structural modifications .
- MD simulations : Assess stability in aqueous vs. lipid environments for pharmacokinetic profiling .
Q. What strategies improve the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
